

Application Notes and Protocols: Cerium(IV) Ammonium Nitrate in Tandem Oxidation-Cyclization Reactions

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Compound of Interest

Compound Name: *Cerium(IV) ammonium nitrate*

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Introduction

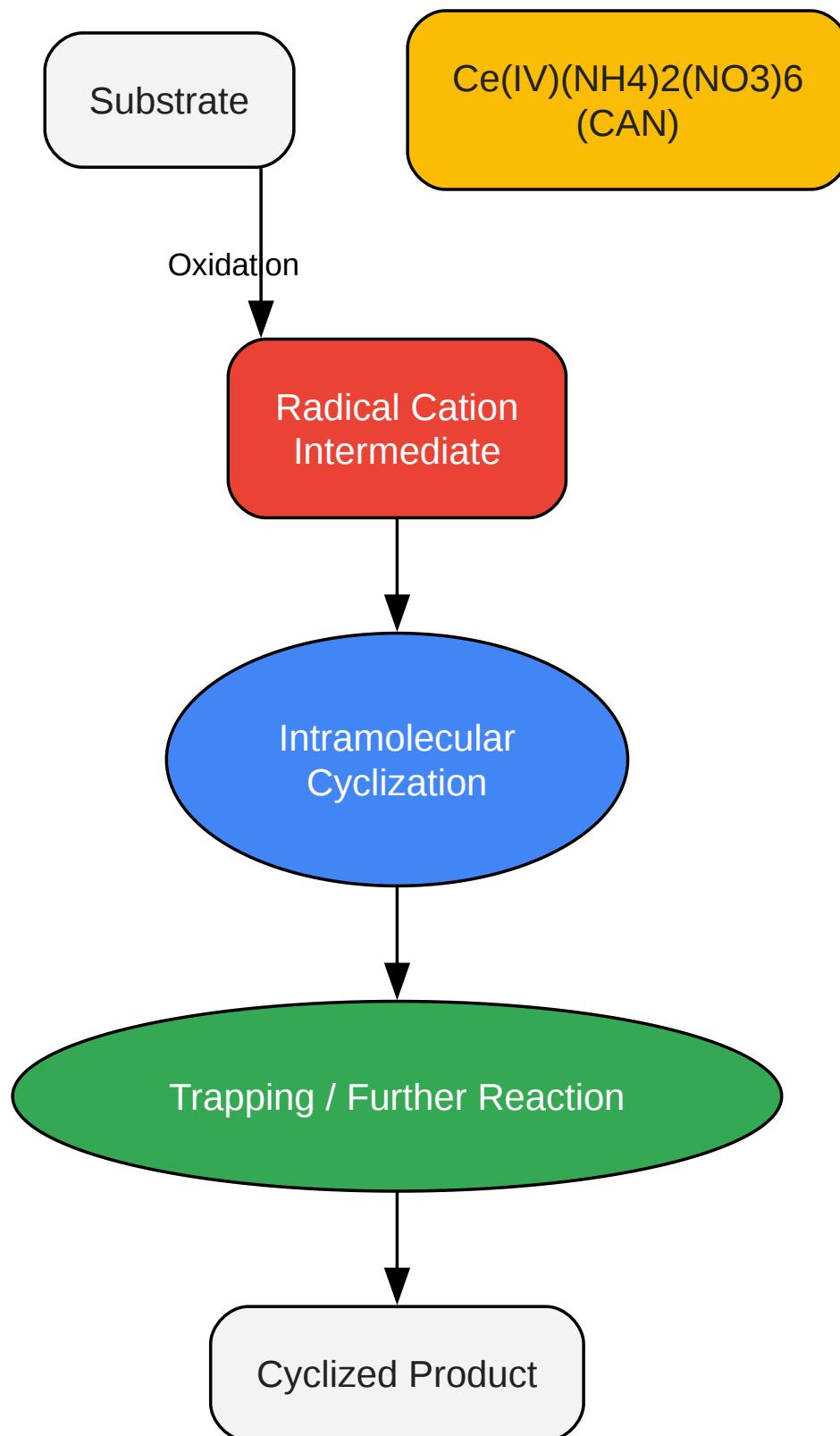
Cerium(IV) Ammonium Nitrate (CAN) is a powerful and versatile one-electron oxidizing agent that has found widespread application in organic synthesis. Its ability to promote a variety of transformations under mild conditions makes it an invaluable tool for the construction of complex molecular architectures. Of particular interest is its use in tandem reactions, where a single reagent initiates a cascade of events, leading to the efficient formation of cyclic structures. This document provides detailed application notes and protocols for the use of CAN in tandem oxidation-cyclization reactions for the synthesis of valuable heterocyclic scaffolds.

The chemistry of CAN-mediated oxidations is often dominated by radical and radical cation intermediates.^[1] This reactivity allows for novel carbon-carbon and carbon-heteroatom bond formations, providing access to dihydrofurans, tetrahydrofurans, and aminotetralins in one-pot procedures.^[1]

General Workflow of CAN-Mediated Tandem Oxidation-Cyclization

The general principle behind these reactions involves the initial oxidation of a suitable substrate by CAN to generate a reactive intermediate, typically a radical cation. This intermediate then

undergoes an intramolecular cyclization, followed by further reaction (e.g., trapping by a nucleophile or further oxidation) to yield the final cyclic product.



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Caption: General workflow of a CAN-mediated tandem oxidation-cyclization reaction.

Application 1: Synthesis of 2-Arylbenzothiazoles

The one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and various aldehydes using a catalytic amount of CAN is a prime example of a tandem condensation-oxidation-cyclization reaction. This method is efficient, proceeds at room temperature, and offers a straightforward workup.[2][3][4]

Experimental Protocol

General Procedure for the Synthesis of 2-Arylbenzothiazoles:

To a solution of 2-aminothiophenol (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in methanol (10 mL), **Cerium(IV) Ammonium Nitrate** (0.1 mmol, 10 mol%) is added. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion of the reaction, the mixture is poured into water and the precipitated solid is collected by filtration. The crude product is then washed with water and recrystallized from ethanol to afford the pure 2-arylbenzothiazole.

Substrate Scope and Yields

Entry	Aldehyde	Product	Yield (%)
1	Benzaldehyde	2- Phenylbenzothiazole	96
2	4- Chlorobenzaldehyde	2-(4- Chlorophenyl)benzothi azole	98
3	4- Methoxybenzaldehyde	2-(4- Methoxyphenyl)benzo thiazole	95
4	4-Nitrobenzaldehyde	2-(4- Nitrophenyl)benzothia zole	92
5	2- Chlorobenzaldehyde	2-(2- Chlorophenyl)benzothi azole	94
6	Cinnamaldehyde	2-Styrylbenzothiazole	90
7	2-Naphthaldehyde	2-(Naphthalen-2- yl)benzothiazole	93

Data compiled from similar reactions described in the literature. Yields are indicative and may vary.

Application 2: Stereoselective Synthesis of 3,4-trans-Disubstituted Tetrahydrofurans

CAN mediates the oxidative intramolecular cyclization of cinnamyl ethers to produce 3,4-trans-disubstituted tetrahydrofuran derivatives with high stereoselectivity.^{[5][6][7]} The reaction proceeds through a radical cyclization mechanism. Different products can be obtained depending on whether the reaction is carried out under aerobic or anaerobic conditions.^[5]

Experimental Protocol

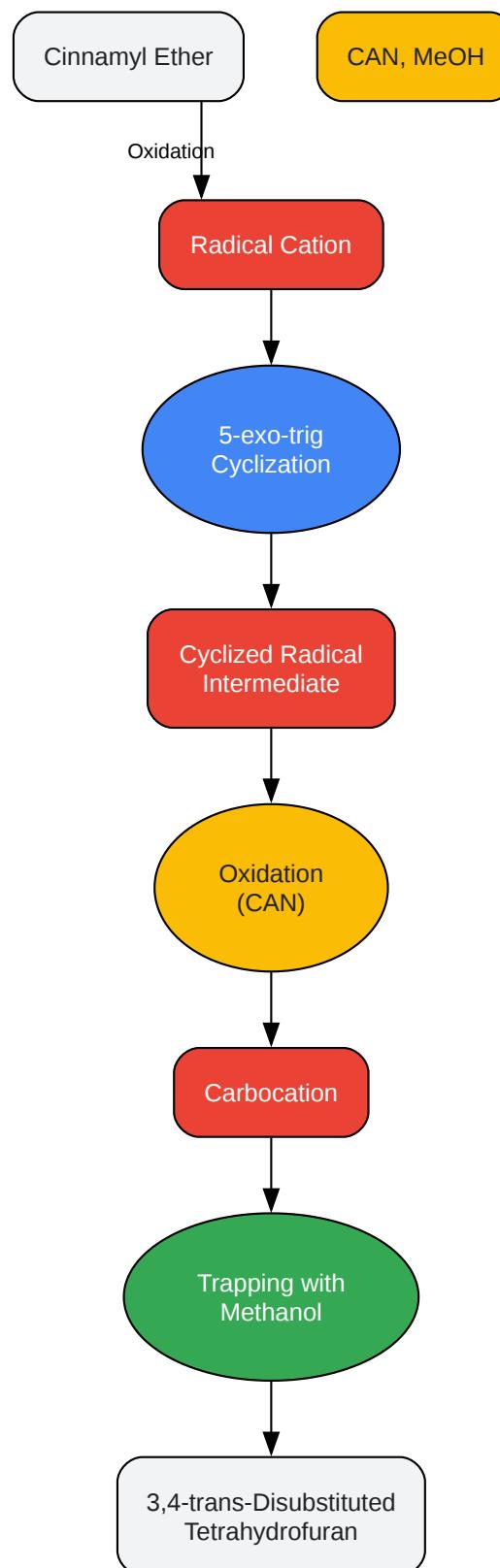
General Procedure for the Synthesis of Tetrahydrofuran Derivatives:

To a solution of the cinnamyl ether (1 mmol) in methanol (25 mL) at 0 °C, a solution of CAN (2.5 mmol) in methanol (10 mL) is added dropwise over a period of 15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for the specified time (monitored by TLC). After completion, the solvent is removed under reduced pressure, and the residue is diluted with water (50 mL) and extracted with dichloromethane (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Substrate Scope and Yields

Entry	Substrate	Time (h)	Product	Yield (%)
1	Cinnamyl phenyl ether	2	2-Methoxy-4-phenyl-3-(phenoxyethyl)tetrahydrofuran	72
2	Methoxycinnamyl phenyl ether	2.5	2-Methoxy-4-(4-methoxyphenyl)-3-(phenoxyethyl)tetrahydrofuran	78
3	Cinnamyl 4-methylphenyl ether	2	2-Methoxy-4-phenyl-3-(p-tolyloxymethyl)tetrahydrofuran	75
4	Cinnamyl 4-chlorophenyl ether	3	3-((4-Chlorophenoxy)methyl)-2-methoxy-4-phenyltetrahydrofuran	68
5	Cinnamyl benzyl ether	2	3-(Benzyl-2-methoxy-4-phenyltetrahydrofuran)	70

Data adapted from Nair, V. et al. ARKIVOC 2003, (viii) 199-210.[\[5\]](#)[\[6\]](#)

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Caption: Proposed mechanism for the CAN-mediated synthesis of tetrahydrofurans.

Application 3: Synthesis of Quinoxalines

CAN can be used as an efficient catalyst for the synthesis of quinoxaline derivatives through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. A particularly noteworthy protocol utilizes tap water as the solvent, highlighting the green chemistry aspects of this methodology.^[8]

Experimental Protocol

General Procedure for the Synthesis of Quinoxalines in Water:

In a round-bottom flask, a mixture of an aromatic 1,2-diamine (1 mmol), a 1,2-dicarbonyl compound (1 mmol), and CAN (0.05 mmol, 5 mol%) in tap water (5 mL) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solid product is collected by filtration, washed with water, and dried to afford the pure quinoxaline derivative. For non-solid products, the reaction mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated to give the product.

Substrate Scope and Yields

Entry	1,2-Diamine	1,2-Dicarbonyl Compound	Product	Yield (%)
1	o-Phenylenediamine	Benzil	2,3-Diphenylquinoxaline	98
2	o-Phenylenediamine	2,3-Butanedione	2,3-Dimethylquinoxaline	95
3	4,5-Dimethyl-1,2-phenylenediamine	Benzil	6,7-Dimethyl-2,3-diphenylquinoxaline	97
4	o-Phenylenediamine	1,2-Cyclohexanedione	1,2,3,4-Tetrahydro-phenazine	96
5	1,2-Diaminonaphthalene	Benzil	Dibenzo[a,c]phenazine	94

Data compiled from similar reactions described in the literature. Yields are indicative and may vary.^[8]

Safety and Handling

Cerium(IV) Ammonium Nitrate is a strong oxidizing agent and should be handled with care. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood.

Conclusion

Cerium(IV) Ammonium Nitrate is a highly effective and versatile reagent for mediating tandem oxidation-cyclization reactions. The protocols outlined in this document demonstrate its utility in the efficient synthesis of a variety of important heterocyclic compounds under mild conditions. These methods offer advantages such as high yields, operational simplicity, and, in

some cases, the use of environmentally benign solvents like water. The continued exploration of CAN-mediated reactions promises to unveil further novel and efficient synthetic transformations for applications in research, and drug development.

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